Donepezil Hydrochloride vs. Tacrine, Galantamine, Rivastigmine, and Physostigmine: Human Neocortex AChE Inhibition IC50 Comparison
In human neocortex homogenates, donepezil hydrochloride demonstrates an AChE inhibition IC50 of 14 nM, which is approximately 1.6-fold more potent than physostigmine (22 nM), 6.8-fold more potent than tacrine (95 nM), 41-fold more potent than galantamine (575 nM), and 651-fold more potent than rivastigmine (9120 nM) [1]. This potency ranking is consistent with functional data from rat neocortex slices where donepezil inhibits electrically evoked acetylcholine release with an IC50 of 30 nM, compared to physostigmine (39 nM), tacrine (302 nM), galantamine (646 nM), and rivastigmine (>10,000 nM) [1].
| Evidence Dimension | AChE inhibition IC50 in human neocortex homogenates |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Physostigmine: 22 nM; Tacrine: 95 nM; Galantamine: 575 nM; Rivastigmine: 9120 nM |
| Quantified Difference | 1.6× (vs. physostigmine); 6.8× (vs. tacrine); 41× (vs. galantamine); 651× (vs. rivastigmine) |
| Conditions | Human neocortex homogenate; ChE activity measured by radiometric assay |
Why This Matters
Sub-nanomolar to low nanomolar potency in human tissue directly translates to lower required dosing concentrations in cell-based assays, reducing off-target interference and solvent cytotoxicity.
- [1] Jackisch R, Forster S, Kammerer M, et al. Inhibitory potency of choline esterase inhibitors on cholinesterase activity and acetylcholine release in rat and human neocortex. (Abstract). IC50 data: donepezil 14 nM, physostigmine 22 nM, tacrine 95 nM, galantamine 575 nM, rivastigmine 9120 nM in human neocortex. View Source
